molecular formula C17H23NO5 B2720894 rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate CAS No. 1212151-67-1

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate

Cat. No.: B2720894
CAS No.: 1212151-67-1
M. Wt: 321.373
InChI Key: KODAEYNISPMQSU-ONAKXNSWSA-N
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Description

Chemical Structure and Properties rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate is a racemic mixture of a decahydroquinoline derivative featuring a phenyl group at the 4-position and a hydroxyl group. The oxalate salt form enhances solubility for research applications. Key identifiers include:

  • CAS Number: 465536-44-1 (base compound) .
  • Molecular Formula: C15H21NO (base compound; oxalate adds C2O4²⁻ counterion).
  • Stereochemistry: The (4S,4aS,8aR) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments .

Applications This compound is strictly for non-medical research, such as synthetic intermediates or pharmacological studies, due to its stereochemical complexity .

Properties

IUPAC Name

(4S,4aS,8aR)-4-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.C2H2O4/c17-15(12-6-2-1-3-7-12)10-11-16-14-9-5-4-8-13(14)15;3-1(4)2(5)6/h1-3,6-7,13-14,16-17H,4-5,8-11H2;(H,3,4)(H,5,6)/t13-,14+,15+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODAEYNISPMQSU-ONAKXNSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)[C@@](CCN2)(C3=CC=CC=C3)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Cyclization Reactions: Formation of the decahydroquinoline core through cyclization reactions.

    Hydrogenation: Reduction of double bonds to achieve the decahydro structure.

    Phenylation: Introduction of the phenyl group through electrophilic aromatic substitution.

    Oxalate Formation: Reaction with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further hydrogenation to achieve fully saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted quinolines, fully hydrogenated derivatives, and functionalized aromatic compounds.

Scientific Research Applications

rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

A detailed comparison with structurally or functionally related compounds is provided below:

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Functional Groups Stereochemistry Boiling Point (°C) pKa Applications
rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol 465536-44-1 C15H21NO Phenyl, hydroxyl 4S,4aS,8aR N/A ~14.97 Research intermediate
rac-(4aR,8aS)-4-Benzyl-decahydroquinoxalin-2-one 1807939-66-7 C15H20N2O Benzyl, ketone 4aR,8aS 424.5 ± 38.0 14.97 Non-medical research
N-[(4aS,5S,8aR)-2-Methyldecahydroisoquinolin-5-yl]acetamide 16336-24-6 C12H22N2O Methyl, acetamide 4aS,5S,8aR N/A N/A Pharmacological studies
Dieldrin 60-57-1 C12H8Cl6O Chlorinated, epoxide 1R,4S,4aS,5R,6R,7S,8S,8aR N/A N/A Pesticide (highly toxic)
Key Observations:

Chlorinated compounds like dieldrin exhibit high toxicity due to bioaccumulation, contrasting with the research-focused applications of the target compound .

Stereochemical Complexity: The (4S,4aS,8aR) configuration distinguishes the target from diastereomers like (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol (). Such differences can drastically alter receptor binding or metabolic stability.

Physical Properties: The benzyl-decahydroquinoxalin-2-one analogue has a high boiling point (424.5°C), suggesting strong intermolecular forces due to the ketone and benzyl groups .

Research and Industrial Relevance

  • Target Compound : Used in chiral synthesis or as a scaffold for drug development .
  • Chlorinated Cyclodienes: Historical agricultural use, now phased out due to toxicity .
  • Isoquinoline Derivatives: Explored for neurological applications due to structural similarity to natural alkaloids .

Biological Activity

The compound rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate is a derivative of quinolinol that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23NO
  • Molar Mass : 271.38 g/mol
  • CAS Number : 1212151-67-1

1. Antimicrobial Properties

Research indicates that quinolinol derivatives exhibit significant antimicrobial activity. A study demonstrated that rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol oxalate shows efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicate that rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol oxalate exhibits a dose-dependent increase in radical scavenging activity.

Concentration (µg/mL)% Inhibition
1025
5045
10075

3. Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol oxalate in models of neurodegenerative diseases. In vitro studies using neuronal cell lines showed that this compound can reduce oxidative stress and apoptosis induced by neurotoxic agents.

Case Study : In a rat model of Parkinson's disease, treatment with rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol oxalate resulted in improved motor function and reduced dopaminergic neuron loss compared to control groups.

The biological activity of rac-(4S,4aS,8aR)-4-phenyldecahydro-4-quinolinol oxalate can be attributed to several mechanisms:

  • Antimicrobial Action : By inhibiting key enzymes involved in bacterial cell wall synthesis.
  • Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Neuroprotection : Modulating signaling pathways associated with cell survival and apoptosis.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate be experimentally confirmed?

  • Methodological Answer : Use X-ray crystallography to resolve the absolute configuration of the stereocenters. For example, analogous compounds like (4R,4aS,8aS)-4-phenyldecahydroquinolin-4-ol (PDB ID: 1U7) were structurally validated via crystallography . Pair this with NMR spectroscopy to analyze coupling constants and NOE effects for stereochemical assignments .

Q. What synthetic routes are optimal for producing enantiomerically pure forms of this compound?

  • Methodological Answer : Employ chiral resolution techniques (e.g., diastereomeric salt formation) or asymmetric synthesis using chiral auxiliaries. For example, rac-diaminocyclohexane derivatives have been resolved via slow evaporation of ethanol solutions to yield stereopure crystals . Statistical experimental design (e.g., factorial design) can optimize solvent systems and reaction times .

Q. How do computational methods assist in predicting reaction pathways for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and energy barriers. ICReDD’s reaction path search methods combine computational and experimental data to refine synthetic protocols .

Advanced Research Questions

Q. How can data contradictions in stereochemical assignments be resolved during synthesis?

  • Methodological Answer : Cross-validate crystallographic data with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectroscopy. Discrepancies in stereodescriptors (e.g., 4aS vs. 4aR) in related compounds highlight the need for multi-technique validation.

Q. What analytical methods are most effective for quantifying impurities in rac-(4S,4aS,8aR)-4-Phenyldecahydro-4-quinolinol oxalate?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to separate enantiomers. Gas chromatography (GC) coupled with mass spectrometry (e.g., NIST Standard Reference Database 69) provides complementary purity assessments . Design of experiments (DoE) can optimize column conditions and mobile phases .

Q. How does the compound’s reactivity change under varying pH or solvent conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 3–10) using UV-Vis spectroscopy to monitor degradation or tautomerization. Membrane separation technologies (CRDC subclass RDF2050104) can isolate reaction intermediates for mechanistic analysis .

Q. What role do thermodynamic properties (e.g., melting point, solubility) play in formulation design?

  • Methodological Answer : Determine solubility parameters via Hansen solubility spheres and differential scanning calorimetry (DSC). Process control simulations (CRDC subclass RDF2050108) model crystallization dynamics under industrial-scale conditions .

Q. How can chirality influence the compound’s pharmacological activity?

  • Methodological Answer : Compare enantiomers in in vitro binding assays (e.g., receptor affinity studies) and molecular dynamics (MD) simulations. For example, rac-dihydroquinoxaline derivatives exhibit divergent biological activities depending on stereochemistry .

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